molecular formula C13H11ClN2O3S B5634535 4-chloro-N-(4-sulfamoylphenyl)benzamide

4-chloro-N-(4-sulfamoylphenyl)benzamide

Cat. No.: B5634535
M. Wt: 310.76 g/mol
InChI Key: CANLLCCTMYQFSE-UHFFFAOYSA-N
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Description

4-chloro-N-(4-sulfamoylphenyl)benzamide is an organic compound with the molecular formula C13H11ClN2O3S It is a derivative of benzamide and contains both chloro and sulfamoyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-sulfamoylphenyl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 4-aminobenzenesulfonamide. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(4-sulfamoylphenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The sulfamoyl group can be oxidized to form sulfonic acids using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol).

    Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether.

    Oxidation: Oxidizing agents like potassium permanganate in aqueous or acidic conditions.

Major Products

    Substitution: Formation of substituted benzamides.

    Reduction: Formation of amines or alcohols.

    Oxidation: Formation of sulfonic acids.

Scientific Research Applications

4-chloro-N-(4-sulfamoylphenyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, including sulfonamide-based drugs.

    Biological Studies: The compound is studied for its potential inhibitory effects on enzymes like carbonic anhydrase, which is relevant in cancer research.

    Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.

    Industrial Applications: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-sulfamoylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit the activity of carbonic anhydrase by binding to its active site, thereby preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various biological effects, including the reduction of tumor growth in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(3-sulfamoylphenyl)benzamide
  • 5-chloro-2-methoxy-N-(4-sulfamoylphenyl)ethyl benzamide
  • 4-chloro-N-(4-methoxyphenyl)benzamide

Uniqueness

4-chloro-N-(4-sulfamoylphenyl)benzamide is unique due to its specific combination of chloro and sulfamoyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity.

Properties

IUPAC Name

4-chloro-N-(4-sulfamoylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O3S/c14-10-3-1-9(2-4-10)13(17)16-11-5-7-12(8-6-11)20(15,18)19/h1-8H,(H,16,17)(H2,15,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CANLLCCTMYQFSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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